2-Methoxy-7,8-dihydroquinolin-5(6H)-one
Overview
Description
2-Methoxy-7,8-dihydroquinolin-5(6H)-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity and Mechanistic Insights
One of the significant applications of compounds structurally related to 2-Methoxy-7,8-dihydroquinolin-5(6H)-one involves antitumor activities. Research indicates that derivatives, particularly those with modifications on the quinazoline and quinoxaline rings, exhibit potent antiproliferative activity against a variety of human tumor cell lines. These compounds, including 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have been studied for their ability to disrupt tumor vasculature, induce apoptosis, and inhibit tumor cell proliferation, representing a novel class of tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017)(Mu-Tian Cui et al., 2017).
Tubulin-Polymerization Inhibition
Related research on 4-(N-cycloamino)phenylquinazolines, which share structural similarities with this compound, has identified them as potent inhibitors of tubulin polymerization. These compounds, particularly 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, show significant cytotoxic activity in vitro and substantial potency against tubulin assembly. Such compounds offer insights into the development of novel anticancer therapies targeting the colchicine site on tubulin, potentially leading to new treatments for cancer (Xiao-Feng Wang et al., 2014)(Xiao-Feng Wang et al., 2014).
Metal Complex Formation and Biological Properties
Compounds structurally related to this compound have been utilized in forming mixed ligand palladium(II) complexes, showcasing the influence of terminal N-substitution in the thiosemicarbazone moiety on coordination behavior and biological activity. These complexes demonstrate strong interaction with DNA and proteins, exhibit antioxidant activity, and possess cytotoxic activity against cancer cell lines, highlighting their potential in medicinal chemistry and drug development (E. Ramachandran et al., 2012)(E. Ramachandran et al., 2012).
Synthesis and Chemical Characterization
The synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and related compounds from Morita-Baylis-Hillman adduct acetates represents a methodological application of these molecules. Such syntheses provide foundational chemical knowledge that can facilitate further pharmaceutical and biochemical research, illustrating the diverse potential of this chemical scaffold (Weihui Zhong et al., 2008)(Weihui Zhong et al., 2008).
Properties
IUPAC Name |
2-methoxy-7,8-dihydro-6H-quinolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-6-5-7-8(11-10)3-2-4-9(7)12/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMYNXVUEOSGBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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